N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N,N-Diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirocyclic acetamide derivative characterized by a 1,3-diazaspiro[4.5]decane core substituted with a methyl group at position 8 and an N,N-diethylacetamide side chain. Its molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 343.40 g/mol . The compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive spirocyclic analogs.
Properties
IUPAC Name |
N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-4-17(5-2)12(19)10-18-13(20)15(16-14(18)21)8-6-11(3)7-9-15/h11H,4-10H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXONNJCHBUDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone. This step often requires specific conditions such as the presence of a strong acid or base to facilitate the cyclization.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the spirocyclic intermediate reacts with an acyl chloride or anhydride in the presence of a base like triethylamine.
N,N-Diethylation: The final step involves the alkylation of the nitrogen atoms with diethyl groups, typically using diethyl sulfate or an equivalent alkylating agent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new amide derivatives.
Scientific Research Applications
N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can interact uniquely with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Catalysis: It can serve as a ligand in catalytic reactions, potentially improving the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism by which N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes critical differences between the target compound and its analogs:
Biological Activity
N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article presents an overview of its biological activity, including research findings, case studies, and a comparison with structurally related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 38539-17-2. Its structure features a spirocyclic framework that incorporates two nitrogen atoms and two carbonyl groups, which are often associated with bioactive compounds.
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. The unique spirocyclic structure of this compound suggests potential interactions with various biological targets, particularly enzymes and receptors involved in disease processes.
In Vitro Studies
Several studies have explored the in vitro biological activity of this compound:
- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast and lung cancer models.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in cell culture systems, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of this compound. These derivatives were tested for their biological activity against specific cancer types and showed varying degrees of effectiveness depending on structural modifications.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N,N-Diethylacetamide | C6H13N | Simple amide | Low biological activity |
| 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | C11H16N2O4 | Spirocyclic structure | Moderate anticancer activity |
| N-(1,3-Dioxoindolylacetamide) | C12H12N2O3 | Indole ring present | Diverse biological activities |
This table highlights how the incorporation of a spirocyclic structure enhances the biological activity compared to simpler amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
